3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)11(16)7-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBWZGOIFCNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 2-furylmethylamine and 4-methyl-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; conditionspolar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anticancer effects could be due to the inhibition of specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
Dichlorophenyl Groups : The presence of dichlorophenyl moieties (e.g., 3,4- or 2,4-substituted) is common in bioactive triazoles, enhancing interactions with hydrophobic enzyme pockets .
Thio/Sulfanyl Substituents: Methylthio or benzylthio groups (as in the target compound and ) improve metabolic stability and membrane permeability compared to hydroxyl or amino groups .
Heterocyclic Substituents : The 2-furyl group in the target compound may offer distinct electronic effects compared to phenyl (e.g., ) or thiadiazole () substituents.
Physicochemical Properties
- Lipophilicity : The 3,4-dichlorophenylmethylthio group in the target compound likely increases logP compared to analogs with polar substituents (e.g., ’s benzoxazolyl group).
- Solubility : The 2-furyl group may improve aqueous solubility relative to fully aromatic substituents (e.g., ’s trifluoromethylbenzyl group).
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling optimization of bioactivity and pharmacokinetics .
- Structure-Activity Relationships (SAR) : Bioactivity in triazoles correlates strongly with:
- Metabolic Stability : Compounds with sulfur-based substituents (e.g., methylthio) exhibit slower hepatic clearance compared to oxygen or nitrogen analogs .
Biological Activity
3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11Cl2N3OS, with a molecular weight of approximately 316.22 g/mol. The structure features a triazole ring, a dichlorophenyl group, and a furyl moiety, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may serve as a potential antibacterial agent, particularly against resistant strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer).
| Cell Line | Cell Viability (%) at 100 µg/mL | Standard Drug Comparison |
|---|---|---|
| Hep-G2 | 10.99 ± 0.59 | Ellipticine: 11.5 ± 0.55 |
| MCF-7 | 12.34 ± 0.75 | Doxorubicin: 10.8 ± 0.41 |
The results indicate that the compound possesses significant cytotoxicity against these cell lines, comparable to established chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells and bacteria.
- Receptor Binding : It binds to active sites on cellular receptors, modulating their activity and influencing various biochemical pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus .
- Evaluation of Anticancer Activity : Research published in PMC focused on the anticancer properties of triazole derivatives. The study found that this specific compound effectively reduced cell viability in Hep-G2 cells through apoptosis induction .
Q & A
Q. What are the standard synthetic protocols for preparing 3-[(3,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:
- Triazole ring formation : Cyclization of thiocarbazides or hydrazine derivatives under reflux conditions in ethanol or methanol .
- Substituent introduction : Thioetherification using 3,4-dichlorobenzyl chloride and a base (e.g., NaOH) to attach the dichlorophenylmethylthio group .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC or HPLC . Yield optimization often requires adjusting reaction time, temperature, and solvent polarity .
Q. How is the structural characterization of this triazole derivative performed?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring, furyl, and dichlorophenyl groups .
- LC-MS : Confirms molecular weight and purity .
- Elemental analysis : Validates empirical formula (e.g., C₁₅H₁₁Cl₂N₃OS) .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions in crystalline form .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest:
- Antifungal activity : Inhibition of Candida albicans and Aspergillus niger via ergosterol biosynthesis disruption .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane-targeting mechanisms .
- Enzyme inhibition : Potential interaction with cytochrome P450 enzymes, inferred from structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during thioetherification .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) accelerates heterocyclic ring formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like diazotization .
- Statistical optimization : Response surface methodology (RSM) identifies critical variables (e.g., molar ratios, pH) .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural variations or assay conditions. Mitigation approaches include:
- Structure-activity relationship (SAR) studies : Systematic substitution of the furyl or dichlorophenyl groups to isolate pharmacophores .
- Standardized assays : Re-evaluation under uniform protocols (e.g., CLSI guidelines for antifungal testing) .
- Computational modeling : Molecular docking to predict binding affinities with target enzymes (e.g., lanosterol 14α-demethylase) .
Q. How does computational chemistry aid in understanding this compound’s mechanism of action?
- Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics (MD) : Simulates interactions with lipid bilayers or protein active sites .
- QSAR models : Correlates substituent electronegativity or steric bulk with bioactivity trends .
Q. What methodologies are used to study the compound’s stability under varying storage conditions?
- Accelerated stability testing : Exposure to heat (40°C), humidity (75% RH), and light to assess degradation pathways .
- HPLC-MS monitoring : Detects decomposition products (e.g., sulfoxide formation from thioether oxidation) .
- Cryopreservation : Long-term stability in argon-atmosphere vials at -80°C .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically investigated?
- Analog synthesis : Replace dichlorophenyl with fluorophenyl or methoxyphenyl groups to assess halogen/electron effects .
- Bioisosteric substitution : Swap the furyl moiety with thiophene or pyridine to modify lipophilicity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Q. What techniques validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics to purified enzymes .
- Fluorescence quenching : Monitors conformational changes in target proteins upon ligand binding .
- Gene knockout models : Assess resistance development in microbial strains (e.g., S. cerevisiae ERG11 mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
